molecular formula C15H19N3O7 B557156 Boc-Asn-ONp CAS No. 4587-33-1

Boc-Asn-ONp

Cat. No. B557156
CAS RN: 4587-33-1
M. Wt: 353.33 g/mol
InChI Key: IAPXDJMULQXGDD-NSHDSACASA-N
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Description

Boc-Asn-ONp, also known as Nα-Boc-L-asparagine 4-nitrophenyl ester, is a compound with the empirical formula C15H19N3O7 and a molecular weight of 353.33 . It is used in peptide synthesis .


Synthesis Analysis

Boc-Asn-ONp can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

Boc-Asn-ONp contains a total of 44 bonds, including 25 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amide, 1 aliphatic (thio-) carbamate, and 1 nitro group .


Chemical Reactions Analysis

The crystallization mechanism of Boc-Asn-ONp has been investigated using NMR spectroscopy. The behavior of Boc-Asn-ONp molecules in under- and supersaturated solutions was observed .


Physical And Chemical Properties Analysis

It is a powder at room temperature and is soluble in water or 1% acetic acid .

Scientific Research Applications

  • Substrate specificity of an actively assembling amyloid catalyst : This study found that in the presence of Zn2+, the catalytic, amyloid-forming peptide Ac‐IHIHIQI‐NH2 exhibited enhanced selectivity for hydrophobic p‐nitrophenyl ester substrates while self-assembling. The hydrophobic substrate Z‐L‐Phe‐ONp was converted more effectively compared to Boc‐L‐Asn‐ONp, indicating that Boc‐L‐Asn‐ONp might be used in related biochemical contexts (Heier et al., 2017).

  • Usefulness of the Peptide Segment Separation Method for Asparagine-Rich Protein Syntheses : This research demonstrates the effectiveness of the peptide segment separation method for synthesizing Asn-rich proteins. The study synthesizes various peptides, including Boc–(Asn–Ala–Asn–Pro)n–OBzl, highlighting the role of Boc-Asn in peptide synthesis (Narita et al., 1990).

  • Synthesis of a Glycosylated Peptide Thioester by the Boc Strategy : This study demonstrates the synthesis of a chitobiosylated peptide thioester using the t-butoxycarbonyl (Boc) strategy. Boc-Asn carrying benzyl-protected chitobiose was introduced during the Boc solid-phase method, suggesting the role of Boc-Asn in glycosylation processes (Haginoya et al., 2006).

  • Solid phase synthesis of a cyclic peptide derived from a curaremimetic toxin : This research synthesized a cyclic peptide, which includes the β-turn inducing Pro-Asn moiety. The peptide was prepared and cyclized on a solid phase, starting from Boc-Asp-OFm linked to a resin, suggesting the importance of Boc-Asn in the synthesis of cyclic peptides (Tromelin et al., 1992).

  • Development of novel active acceptors for the transglycosylation reaction : This study synthesized various acceptors, including Boc-Asn-GlcNAc, for the resolution of oligosaccharides in glycopeptides, indicating a potential application of Boc-Asn in oligosaccharide analysis (Min et al., 2011).

Future Directions

While specific future directions for Boc-Asn-ONp are not mentioned in the sources, its use in peptide synthesis suggests potential applications in the development of new peptides and proteins for therapeutic and research purposes .

properties

IUPAC Name

(4-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPXDJMULQXGDD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884092
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asn-ONp

CAS RN

4587-33-1
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4587-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
194
Citations
JL Heier, DJ Mikolajczak, C Böttcher… - Peptide Science, 2017 - Wiley Online Library
… -protected phenylalanine p-nitrophenyl ester (Z-Phe-ONp) (Figure 1) and the less hydrophobic N-butyloxycarbonyl-protected-asparagine p-nitrophenyl ester (Boc-Asn-ONp) were …
Number of citations: 13 onlinelibrary.wiley.com
T Ikeda, R Kojin, C Yoon, H Ikeda, M Iijima… - Inclusion Phenomena in …, 1987 - Springer
… (Boc-G1n-ONP), Boc-L-asparagine-p-nitropheny1 ester (Boc-Asn-ONP), Boc-G1ycine-p-nitropheny1 ester (Boc-G1y-ONP), … In these four substrates, in the case of Boc-Asn-ONP, the re- …
Number of citations: 19 link.springer.com
VV Onoprienko, EA Yelin, AI Miroshnikov - Russian Journal of Bioorganic …, 2000 - Springer
… They were synthesized through the coupling of the corresponding p-nitrophenyl ester [BocAsn-ONp (I), Boc-Ala-ONp (V), or Boc-Gln-ONp (IX)] with the appropriate amino acid derivative …
Number of citations: 6 link.springer.com
H Ishii, A Suzuki, Y Inoue, R Chûjô - Polymer journal, 1983 - nature.com
… -Ser-NHMe was allowed to react with Boc-Asn-ONp in the presence of N-methylmorpholine. … -OMe was allowed to react with Boc-Asn-ONp. The product was purified by recrystallization. …
Number of citations: 3 www.nature.com
C Csoma, L Polgár - Biochemical Journal, 1984 - portlandpress.com
… pH-dependence ofsubstrate hydrolysis We measured the pH-dependence characteristic of acylation of the bean proteinase with Boc-AsnONp (Fig. 3). The reactions were followed …
Number of citations: 67 portlandpress.com
H ISHII, Y INOUE, R CHÛJÔ - International Journal of Peptide …, 1984 - Wiley Online Library
… Boc-Asn p-nitrophenyl ester (Boc-Asn-ONp) was dissolved in THF and saturated with methylamine gas. The flask was tightly stoppered and left for 1 day. The solvent was evaporated …
Number of citations: 17 onlinelibrary.wiley.com
S Mojsov, AR Mitchell, RB Merrifield - The Journal of Organic …, 1980 - ACS Publications
… The data from the Boc-Asn-ONp coupling reaction confirm the originalfindings7 that … been producedduring the preparation of the Boc-Asn-ONp rather than during the coupling reaction. …
Number of citations: 103 pubs.acs.org
GA Korshunova, GP Mishin, YP Shvachkin - Chemistry of Natural …, 1973 - Springer
Using the solid-phase method, the synthesis has been effected of a partially protected A 13–21 fragment of insulin and of analogs of this fragment: the hydrobromides of H-Leu-Tyr-GlN-…
Number of citations: 2 link.springer.com
YC MEINWALD, ER STIMSON… - International journal of …, 1986 - Wiley Online Library
… triethylamine and coupled with BocAsn-ONp in the standard manner (14). After evaporation of the solvent, the product was dissolved in water, washed with ether and passed through a …
Number of citations: 149 onlinelibrary.wiley.com
T Takahashi, AH Dehdarani, S Yonezawa… - Journal of Biological …, 1986 - Elsevier
… These results indicate that Nt-Boc-Asn-ONP 60 4.86 cathepsin B did not cleave either of … ninhydrin-positive materials were in Nt-Boc-Asn-ONP 10.8 0.50 5.07 10.1 the small peptides, …
Number of citations: 71 www.sciencedirect.com

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